

An In-depth Technical Guide to the Physical and Chemical Properties of Retronecine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Retronecine**

Cat. No.: **B1221780**

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Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural backbone for a wide array of naturally occurring toxic alkaloids found in numerous plant species worldwide.[\[1\]](#)[\[2\]](#)[\[3\]](#) A comprehensive understanding of its physical and chemical characteristics is fundamental for researchers in the fields of toxicology, pharmacology, and drug development. This guide provides a detailed overview of the core physical and chemical properties of **retronecine**, methodologies for its analysis, and insights into its mechanism of toxicity.

Core Physical and Chemical Properties

The intrinsic properties of **retronecine** dictate its behavior in biological systems and analytical procedures. These properties have been characterized through various experimental and computational methods.

Identification and Structure

Retronecine is chemically identified as (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[\[1\]](#) Its structure consists of a bicyclic pyrrolizidine nucleus with hydroxyl groups at the C1 and C7 positions, rendering it a dihydric alcohol.

Identifier	Value
CAS Number	480-85-3
Molecular Formula	C ₈ H ₁₃ NO ₂
Molecular Weight	155.19 g/mol [1] [4] [5]
IUPAC Name	(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol [1]
Synonyms	(+)-Retronecine, Retronecin, Senecifolinene [1] [6]
InChI Key	HJSJELVDQOXCHO-HTQZYQBOSA-N [1]
SMILES	C1CN2CC=C([C@@H]2[C@@H]1O)CO [1]

Physicochemical Data

The physicochemical properties of **retronecine** are crucial for its extraction, purification, and understanding its pharmacokinetic profile.

Property	Value	Source
Melting Point	119-120 °C	[1] [3] [7]
Boiling Point	80 °C at 0.01 mmHg	[1] [7]
Solubility	Very soluble in water and alcohol; soluble in acetone; slightly soluble in ether. [1]	[1]
pKa	7.75 (estimated)	[1]
Optical Rotation	[α] ²⁶ _D +50.2° (c=2, ethanol)	[1]
Appearance	Crystals from acetone	[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new analytical methods.

Isolation and Purification of Retronecine from Plant Material

Retronecine is typically found in plants of the *Senecio* and *Crotalaria* genera as esters of necic acids.[\[1\]](#)[\[3\]](#) The following is a general procedure for its isolation and purification:

- Extraction: The dried and powdered plant material is subjected to extraction with an acidified aqueous solution (e.g., 0.2% hydrochloric acid) to protonate the alkaloid nitrogen, rendering it water-soluble.[\[8\]](#)
- Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH is adjusted to 9-10 with a base like ammonia solution. This deprotonates the alkaloid, making it soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform.[\[8\]](#)
- Concentration: The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude alkaloid mixture.
- Purification: The crude extract can be further purified using chromatographic techniques. Column chromatography using silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed to isolate pure **retronecine**.[\[9\]](#)

Determination of Physical Properties

- Melting Point: The melting point of purified **retronecine** crystals can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Solubility: The solubility of **retronecine** in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The

mixture is agitated until saturation is reached, and the concentration of the dissolved **retronecine** is then quantified, often by spectrophotometry or chromatography.

- pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **retronecine** is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine group are equal.

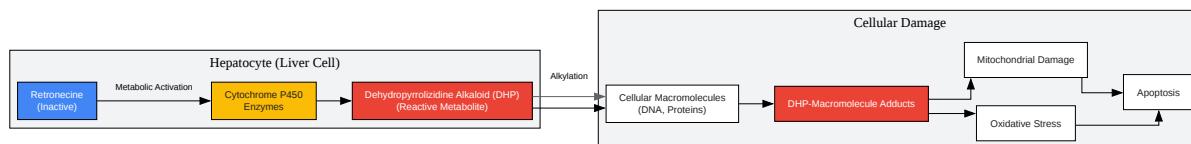
Spectroscopic and Chromatographic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **retronecine**. The sample is dissolved in a suitable deuterated solvent (e.g., D_2O , CDCl_3), and the spectrum is recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of **retronecine**.^{[4][13]} In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The fragmentation pattern of **retronecine** in the mass spectrometer provides a characteristic fingerprint that aids in its identification.^[14] The electron ionization mass spectrum of **retronecine** is characterized by major fragment ions at m/z 111, 94, and 80.^[14]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule.^[15] A sample of **retronecine** is prepared (e.g., as a KBr pellet or a thin film) and exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds, such as O-H and C-N bonds, in the **retronecine** molecule.

Signaling Pathways and Mechanism of Toxicity

The toxicity of **retronecine**-type pyrrolizidine alkaloids is not due to the parent compound itself but rather its metabolic activation in the liver.^[16] This bioactivation process is a critical event that initiates a cascade of cellular damage.

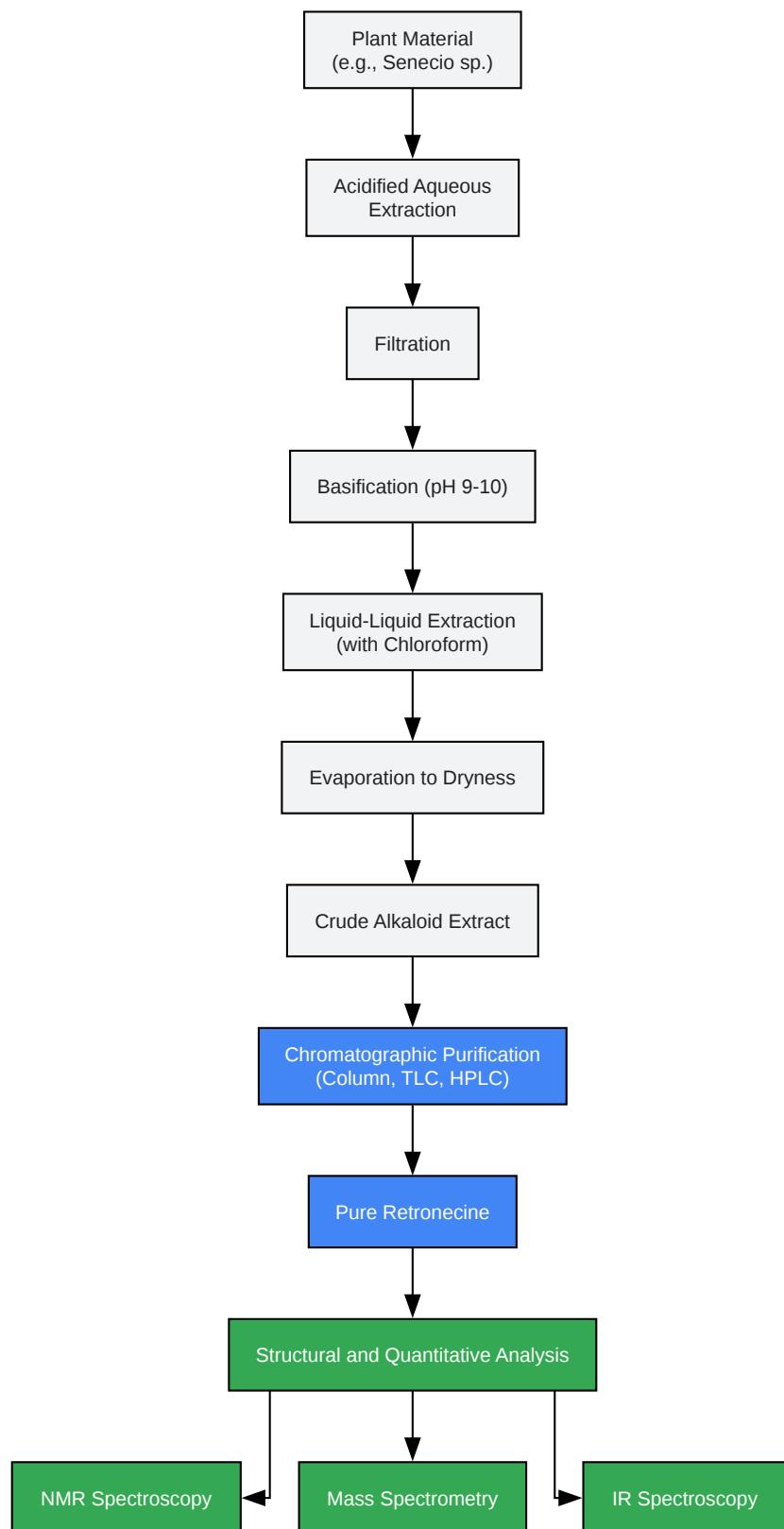
The metabolic activation is primarily carried out by cytochrome P450 monooxygenases in the liver, which convert the pyrrolizidine alkaloid into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHP).^[17] These DHPs are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.^{[17][18]} The formation of DHP-DNA and DHP-protein adducts is the key molecular event responsible for the observed cytotoxicity, genotoxicity, and carcinogenicity of these alkaloids.^[19] The downstream cellular consequences of this macromolecular damage include oxidative stress, mitochondrial dysfunction, and the induction of apoptosis (programmed cell death).^{[5][20][21]}



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*Metabolic activation and cellular toxicity pathway of **retronecine**.*

The following diagram illustrates a typical experimental workflow for the analysis of **retronecine** from a plant source, from extraction to identification.



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Experimental workflow for retronecine analysis.

This technical guide provides a foundational understanding of the physical and chemical properties of **retronecine**, essential for professionals engaged in research and development in related scientific disciplines. The provided data and methodologies serve as a valuable resource for the safe handling, analysis, and investigation of this important pyrrolizidine alkaloid.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Retronecine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221780#retronecine-physical-and-chemical-properties>]

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